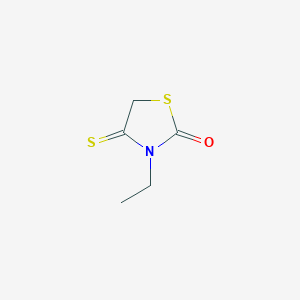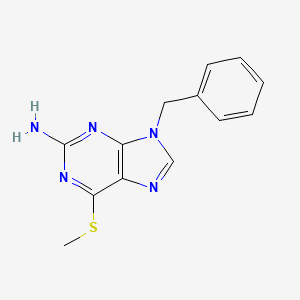![molecular formula C22H22N4O4 B13941819 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a phenol group, an imidazo[1,2-b]pyridazine core, and a 3,4,5-trimethoxybenzylamino substituent. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under reflux conditions in a suitable solvent such as 1,4-dioxane.
Introduction of the 3,4,5-Trimethoxybenzylamino Group: This step involves the reaction of the imidazo[1,2-b]pyridazine intermediate with 3,4,5-trimethoxybenzylamine under suitable conditions.
Attachment of the Phenol Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives under suitable conditions.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or aminated derivatives.
科学的研究の応用
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: As a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by binding to and inhibiting the activity of specific enzymes involved in the inflammatory response . Additionally, it may interact with other cellular targets, such as kinases and receptors, to exert its biological effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and may have similar biological activities.
3,4,5-Trimethoxybenzylamine Derivatives: These compounds share the 3,4,5-trimethoxybenzylamino group and may have similar chemical reactivity.
Uniqueness
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenol group, the imidazo[1,2-b]pyridazine core, and the 3,4,5-trimethoxybenzylamino substituent allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various scientific applications .
特性
分子式 |
C22H22N4O4 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
3-[6-[(3,4,5-trimethoxyphenyl)methylamino]imidazo[1,2-b]pyridazin-3-yl]phenol |
InChI |
InChI=1S/C22H22N4O4/c1-28-18-9-14(10-19(29-2)22(18)30-3)12-23-20-7-8-21-24-13-17(26(21)25-20)15-5-4-6-16(27)11-15/h4-11,13,27H,12H2,1-3H3,(H,23,25) |
InChIキー |
DPEMYWRZZPNKEA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)








